molecular formula C13H12O2 B12080800 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Cat. No.: B12080800
M. Wt: 200.23 g/mol
InChI Key: FXOZOMXGMIKOFD-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-2-furyl)phenyl]ethanone is an organic compound with a unique structure that combines a furan ring and a phenyl group

Preparation Methods

The synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone typically involves the reaction of 5-methyl-2-furylboronic acid with 4-bromoacetophenone under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Chemical Reactions Analysis

1-[4-(5-Methyl-2-furyl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(5-Methyl-2-furyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-[4-(5-Methyl-2-furyl)phenyl]ethanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined furan and phenyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[4-(5-methylfuran-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-3-8-13(15-9)12-6-4-11(5-7-12)10(2)14/h3-8H,1-2H3

InChI Key

FXOZOMXGMIKOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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